2-{5-oxo-3-phenyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl}-N,N-dipropylacetamide
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Overview
Description
2-{5-oxo-3-phenyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl}-N,N-dipropylacetamide is a complex organic compound that belongs to the class of thiazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazoloquinazoline core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-oxo-3-phenyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl}-N,N-dipropylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazoloquinazoline core, followed by the introduction of the phenyl and sulfanylidene groups, and finally, the attachment of the dipropylacetamide moiety. Common reagents used in these reactions include phenylhydrazine, acetic anhydride, and various sulfur-containing compounds. The reaction conditions often involve refluxing in organic solvents such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{5-oxo-3-phenyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl}-N,N-dipropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-{5-oxo-3-phenyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl}-N,N-dipropylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{5-oxo-3-phenyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl}-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinazoline Derivatives: Compounds with similar thiazoloquinazoline cores, such as 2-{5-oxo-3-phenyl-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl}-N,N-dimethylacetamide.
Phenylthiazole Derivatives: Compounds with phenylthiazole structures, such as 2-{5-oxo-3-phenyl-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl}-N,N-diethylacetamide.
Uniqueness
The uniqueness of 2-{5-oxo-3-phenyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl}-N,N-dipropylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanylidene group, in particular, may enhance its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H25N3O2S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N,N-dipropylacetamide |
InChI |
InChI=1S/C24H25N3O2S2/c1-3-14-25(15-4-2)20(28)16-26-22-21(17-10-6-5-7-11-17)31-24(30)27(22)19-13-9-8-12-18(19)23(26)29/h5-13H,3-4,14-16H2,1-2H3 |
InChI Key |
ASQHRMGGCVIXBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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